molecular formula C15H10O2S B8337780 5-Phenyl-3-(2-thienylmethylene)-2-furanone

5-Phenyl-3-(2-thienylmethylene)-2-furanone

Cat. No. B8337780
M. Wt: 254.31 g/mol
InChI Key: DHSHIGJDJUERHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3-(2-thienylmethylene)-2-furanone is a useful research compound. Its molecular formula is C15H10O2S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Phenyl-3-(2-thienylmethylene)-2-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-3-(2-thienylmethylene)-2-furanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Phenyl-3-(2-thienylmethylene)-2-furanone

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

5-phenyl-3-(thiophen-2-ylmethylidene)furan-2-one

InChI

InChI=1S/C15H10O2S/c16-15-12(9-13-7-4-8-18-13)10-14(17-15)11-5-2-1-3-6-11/h1-10H

InChI Key

DHSHIGJDJUERHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiophene-2-carboxaldehyde (27.4 cc), 3-benzoylpropionic acid (44.5 g), acetic anhydride (71 cc) and fused potassium acetate (20.5 g) are heated overnight at 80° C. The mixture is cooled to 40° C., chloroform is added and then poured onto crushed ice. Extraction is carried out with chloroform, the organic phase is washed with a decinormal sodium hydroxide solution, it is dried over magnesium sulfate and evaporated under reduced pressure. The residue is stirred for 45 minutes in 40°-60° petroleum spirit, filtered and dried. 5-Phenyl-3-(2-thienylmethylene)-2-furanone (45.3 g), m.p. 141° C., is thereby isolated.
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
[Compound]
Name
fused potassium acetate
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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